molecular formula C11H13ClO B8280381 2-(Indan-4-yloxy)-ethylchloride

2-(Indan-4-yloxy)-ethylchloride

Cat. No.: B8280381
M. Wt: 196.67 g/mol
InChI Key: JZFJDLKNJRLUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Indan-4-yloxy)-ethylchloride is an organochloride compound characterized by an ethyl chloride backbone substituted with an indan-4-yloxy group. The indan moiety, a bicyclic structure comprising fused benzene and cyclopropane rings, confers unique steric and electronic properties to the molecule. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its reactivity as an alkylating agent is critical .

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

4-(2-chloroethoxy)-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H13ClO/c12-7-8-13-11-6-2-4-9-3-1-5-10(9)11/h2,4,6H,1,3,5,7-8H2

InChI Key

JZFJDLKNJRLUHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Ethylchloride Derivatives

Ethylchloride derivatives are a class of compounds where the ethyl chloride backbone is functionalized with various substituents. Below, we compare 2-(Indan-4-yloxy)-ethylchloride with structurally related analogs, focusing on molecular properties, reactivity, and applications.

Structural and Functional Differences

Table 1: Key Structural Features of Ethylchloride Derivatives
Compound Name Substituent Molecular Formula (Inferred) Key Applications/Notes References
This compound Indan-4-yloxy C₁₁H₁₃ClO Pharmaceutical intermediate -
2-(N,N-Diethylamino)ethylchloride N,N-Diethylamino C₆H₁₃ClN Precursor for surfactants, drug synthesis
2-(Dipropylamino)ethylchloride N,N-Dipropylamino C₈H₁₇ClN Chemical warfare agent precursor
2-(N-Methyl-N-propylamino)ethylchloride N-Methyl-N-propylamino C₇H₁₅ClN Intermediate in organophosphorus synthesis

Key Observations:

  • Substituent Effects: The indan-4-yloxy group introduces significant steric bulk and aromaticity, reducing nucleophilicity compared to amino-substituted analogs. This affects reaction kinetics in alkylation processes . Amino-substituted derivatives (e.g., 2-(N,N-Diethylamino)ethylchloride) exhibit higher nucleophilicity due to the electron-donating amino group, making them more reactive in SN2 reactions .
Reactivity in Alkylation Reactions:
  • Amino-substituted ethylchlorides react rapidly with nucleophiles (e.g., amines, thiols) due to their electrophilic α-carbon. In contrast, the indan-4-yloxy variant’s bulky substituent may slow reaction rates but enhance selectivity in forming specific adducts .

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